5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine
Description
Bioisosteric Mimicry of Purine Nucleotides in Drug Design
Thieno[2,3-d]pyrimidine derivatives function as bioisosteres of adenine, a purine base integral to DNA and RNA. This mimicry arises from the scaffold’s structural homology to adenine, where the sulfur atom in the thiophene ring replaces the nitrogen atom at position 9 of the purine system (Figure 1). The planar geometry and electronic distribution of thieno[2,3-d]pyrimidine allow it to occupy binding sites typically reserved for purine-based cofactors or substrates, thereby modulating enzymatic activity.
For instance, kinase inhibitors incorporating this scaffold exploit its ability to compete with ATP for binding to the kinase domain. In a study evaluating thieno[2,3-d]pyrimidine derivatives as FLT3 tyrosine kinase inhibitors, compound 5 (a chloro-acetohydrazide derivative) demonstrated 83.5% inhibition at 20 μM concentration, attributed to its capacity to mimic the adenine moiety of ATP. Similarly, substitutions at position 4 of the scaffold, such as the 4-chlorophenyl and 4-chloro-3-(trifluoromethyl)phenyl groups in the compound 5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine, enhance hydrophobic interactions with kinase pockets while maintaining hydrogen-bonding capabilities.
The bioisosteric advantage extends beyond kinase targeting. Antimicrobial thieno[2,3-d]pyrimidines, such as derivatives bearing pyridin-4-yl substituents, interfere with microbial DNA synthesis by mimicking purine intermediates. For example, compound 5a (2-phenyl-3-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4-one) exhibited broad-spectrum activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to reference antibiotics.
Table 1: Pharmacological Activities of Select Thieno[2,3-d]pyrimidine Derivatives
Comparative Analysis of Thieno[2,3-d]pyrimidine Isomers in Pharmacological Targeting
Thienopyrimidines exist in three isomeric forms—thieno[2,3-d], thieno[3,2-d], and thieno[3,4-d]pyrimidine—each differing in the orientation of the thiophene ring relative to the pyrimidine moiety. Among these, the [2,3-d] isomer exhibits superior pharmacological relevance due to its optimal electronic configuration and spatial compatibility with biological targets.
The sulfur atom in the [2,3-d] isomer occupies a position analogous to nitrogen in adenine, facilitating π-π stacking and van der Waals interactions in hydrophobic binding pockets. In contrast, the [3,2-d] and [3,4-d] isomers exhibit reduced planarity, diminishing their ability to mimic purines. For example, molecular docking studies of FLT3 inhibitors revealed that the [2,3-d] isomer’s sulfur atom forms a critical sulfur-π interaction with phenylalanine residues in the kinase’s active site, a feature absent in other isomers.
Furthermore, the [2,3-d] isomer’s synthetic accessibility enhances its utility. Conventional methods, such as refluxing 4-aminopyridine with acetic acid, yield derivatives like 5a in high purity (82% yield). Substituents at position 4 of the scaffold, such as aryl amines or hydrazides, are readily introduced via nucleophilic substitution, enabling rapid diversification for SAR studies.
Key Structural Advantages of the [2,3-d] Isomer:
- Planarity : Enables intercalation into DNA or RNA helices.
- Electron-rich core : Stabilizes charge-transfer interactions with catalytic lysine residues in kinases.
- Synthetic flexibility : Supports modular derivatization at positions 2, 3, and 4 for target-specific optimization.
In kinase inhibition assays, the [2,3-d] isomer’s derivatives consistently outperformed other isomers. Compound 8 (a methyl pyrrolodione-substituted derivative) achieved 81.8% kinase inhibition, while analogs based on the [3,2-d] scaffold showed <30% activity under identical conditions. This stark contrast underscores the isomer-specific nature of pharmacological efficacy.
Properties
Molecular Formula |
C19H10Cl2F3N3S |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H10Cl2F3N3S/c20-11-3-1-10(2-4-11)13-8-28-18-16(13)17(25-9-26-18)27-12-5-6-15(21)14(7-12)19(22,23)24/h1-9H,(H,25,26,27) |
InChI Key |
FZFLFNTWRYRZKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NC4=CC(=C(C=C4)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates with chlorophenyl and trifluoromethylphenyl groups under controlled conditions. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Substitution Reactions
The chlorophenyl and trifluoromethyl groups enable nucleophilic aromatic substitution (NAS) and other displacement reactions.
Key Observations:
-
Chlorine Displacement : The para-chlorine on the phenyl rings undergoes substitution with nucleophiles like methoxide or amines under basic conditions (e.g., NaH/DMF, 80°C), yielding derivatives with modified electronic properties .
-
Trifluoromethyl Stability : The -CF₃ group remains inert under most conditions but participates in radical-mediated reactions at elevated temperatures (>150°C) .
Example Reaction:
Cyclization and Ring Expansion
The thieno[2,3-d]pyrimidine scaffold facilitates cyclization with aldehydes or amines to form fused heterocycles.
Mannich-Type Cyclization:
-
Reaction with formaldehyde (HCHO) and primary amines (RNH₂) generates hexahydrothieno[2,3-d]pyrimidine derivatives under mild, non-catalytic conditions .
-
Conditions : Aqueous HCHO, ethanol, 60°C, 2–4 hours.
Data Table: Mannich Cyclization Products
| Amine (RNH₂) | Product Structure | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Methylamine | Hexahydrothieno[2,3-d]pyrimidine | 82 | 2.5 |
| Aniline | Aryl-substituted derivative | 78 | 3.0 |
| Benzylamine | N-Benzyl analog | 75 | 4.0 |
Oxidation and Reduction
The sulfur atom in the thiophene ring and the pyrimidine nitrogen atoms participate in redox reactions.
Oxidation:
-
Reagents : H₂O₂/AcOH or KMnO₄.
-
Outcome : Sulfur oxidizes to sulfoxide or sulfone, altering electronic properties .
-
Impact : Sulfone derivatives show enhanced bioavailability in biological assays .
Reduction:
-
Reagents : NaBH₄ or LiAlH₄.
-
Outcome : Selective reduction of C=N bonds in the pyrimidine ring, generating dihydrothienopyrimidines .
Microwave-Assisted Functionalization
Microwave synthesis enhances reaction efficiency for functionalizing the pyrimidine core.
Protocol :
-
Reactants : Aniline derivatives, acetic acid.
-
Conditions : Microwave irradiation (200 W, 70°C, 1 hour).
-
Yield : 85–95% for 4-amine derivatives.
Mechanism:
-
Microwave heating accelerates imidamide intermediate formation.
-
Nucleophilic attack by aniline derivatives at the C4 position of the pyrimidine ring.
Comparative Reactivity with Analogues
The compound’s reactivity differs from simpler thienopyrimidines due to its electron-withdrawing substituents:
| Reaction Type | This Compound | 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol |
|---|---|---|
| Substitution | Slower NAS due to -CF₃ | Faster NAS (no -CF₃ hindrance) |
| Oxidation | Sulfone formation dominates | Limited oxidation at sulfur |
| Cyclization | Higher yields with aldehydes | Requires catalysts (e.g., Lewis acids) |
Scientific Research Applications
Biological Applications
1. Antiviral Activity
Recent studies have highlighted the antiviral potential of thieno[2,3-d]pyrimidine derivatives, including the compound . Research indicates that similar compounds can inhibit viral replication, particularly against hepatitis C virus (HCV). For instance, certain derivatives demonstrated significant efficacy in blocking HCV proliferation at concentrations ranging from 10 to 100 μg/mL .
2. Anticancer Properties
Thieno[2,3-d]pyrimidines have been explored for their anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. The ability to modify substituents on the thieno[2,3-d]pyrimidine scaffold allows for the optimization of these compounds for enhanced anticancer activity.
3. Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties. Pyrimidine derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Studies have reported that modifications on the pyrimidine ring can lead to compounds with improved COX inhibitory activity .
Case Studies
Several case studies illustrate the effectiveness of this compound in various applications:
-
Case Study 1: Antiviral Screening
In a study focused on antiviral agents against HCV, derivatives similar to this compound were screened for their ability to inhibit NS5B RNA polymerase activity. The results indicated that modifications at specific positions significantly enhanced antiviral efficacy with IC50 values below 0.5 μM for the most active compounds . -
Case Study 2: Cancer Cell Line Testing
A series of thieno[2,3-d]pyrimidine derivatives were tested against multiple cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated that specific substitutions led to increased cytotoxicity compared to standard chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the activity of target enzymes or modulating receptor functions. This interaction can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4-amine Derivatives
Substituent Effects on Activity and Solubility
- Analogous compounds with sulfonyl groups (e.g., 25, 26) show improved solubility due to polar sulfonyl motifs .
- Nitro Groups : Compound 18b (4-nitrophenyl substituent) exhibits potent EGFR/HER2 inhibition (IC₅₀ < 1 µM), but nitro groups may confer toxicity risks .
- Fluorine Substitution : The 4-fluorobenzyl analog () demonstrates enhanced metabolic stability, a common strategy in drug design .
Biological Activity
The compound 5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a member of the thienopyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties.
Chemical Structure and Properties
- Molecular Formula : C16H12Cl2F3N3S
- Molecular Weight : 392.25 g/mol
- CAS Number : 866131-08-0
Biological Activity Overview
The biological activity of thienopyrimidine derivatives, including the compound , has been extensively studied. These compounds exhibit a range of pharmacological effects, including:
-
Antimicrobial Activity
- Thienopyrimidines have shown significant activity against various bacterial strains. For instance, compounds with similar structural features have been reported to exhibit antibacterial effects against Staphylococcus aureus and Escherichia coli .
- The presence of halogen substituents (like chlorine and trifluoromethyl groups) enhances the antimicrobial potency due to increased lipophilicity and interaction with microbial membranes .
-
Anticancer Activity
- Thienopyrimidine derivatives have demonstrated promising results in inhibiting cancer cell proliferation. In vitro studies indicate that such compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways, making them potential candidates for cancer therapy .
- Antiviral Activity
Case Studies and Research Findings
Several studies have highlighted the biological activity of thienopyrimidine derivatives:
- Study on Antimicrobial Efficacy : A study evaluated a series of thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 4-position significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 µg/mL against Bacillus subtilis and Pseudomonas aeruginosa .
- Anticancer Effects : In a comparative study, various thienopyrimidine analogs were tested for their cytotoxic effects on human cancer cell lines. The compound exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin, indicating its potential as an anticancer agent .
- Mechanistic Insights : Molecular docking studies suggested that the binding affinity of this compound to target proteins involved in cancer progression was significantly high, indicating a strong potential for therapeutic application in oncology .
Data Table: Biological Activities of Thienopyrimidine Derivatives
Q & A
Q. What synthetic strategies are commonly employed for thieno[2,3-d]pyrimidin-4-amine derivatives?
The synthesis of thieno[2,3-d]pyrimidine scaffolds typically involves cyclization reactions. A modified Niementowski reaction is widely used, where 2-amino-3-thiophenecarboxylates or carboxamides are condensed with reagents like formamide, urea, or aromatic amines under high temperatures (200°C) to form the pyrimidine ring . For example, heating 2-amino-3-methoxycarbonylthiophene in formamide yields thieno[2,3-d]pyrimidin-4-amine derivatives, followed by chlorination with phosphorus oxychloride to introduce reactive substituents .
Q. How is structural characterization of this compound performed?
Key methods include:
- 1H/13C NMR : To confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.2–8.5 ppm, amine protons at δ 8.0–10.0 ppm) .
- X-ray crystallography : Resolves intramolecular interactions, such as N–H⋯N hydrogen bonds (e.g., N4–H4⋯N5 with a distance of 2.982 Å) and π–π stacking (centroid distances ~3.7 Å) .
- HRMS : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can experimental design optimize pharmacological evaluations?
- Dose-response studies : Use a split-split plot design with randomized blocks to account for variables like concentration, cell lines, and time points .
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell viability tests (MTT assays) to validate target specificity and rule off-target effects .
- Statistical rigor : Apply multivariate ANOVA to analyze interactions between substituents (e.g., chloro vs. trifluoromethyl groups) and bioactivity .
Q. What strategies address contradictions in reported biological activity data?
- Reproducibility checks : Replicate studies under standardized conditions (e.g., solvent purity, incubation time) .
- Meta-analysis : Compare data across structurally analogous compounds (e.g., 7-chloro-N-(4-chloro-3-aminophenyl)quinolin-4-amine derivatives) to identify trends in substituent effects .
- Computational modeling : Use molecular docking (AutoDock Vina) to reconcile discrepancies between in vitro activity and binding affinity predictions .
Q. How are structure-activity relationships (SARs) systematically investigated?
- Substituent variation : Synthesize derivatives with modified aryl groups (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and assess changes in IC50 values .
- Pharmacophore mapping : Identify critical moieties (e.g., the trifluoromethyl group enhances lipophilicity and metabolic stability) via comparative studies .
- QSAR models : Develop regression models using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity .
Q. What methodologies evaluate environmental fate and ecotoxicology?
- Environmental persistence : Use OECD 301F biodegradation tests to measure half-life in soil/water .
- Trophic transfer studies : Expose model organisms (e.g., Daphnia magna) to sublethal doses and quantify bioaccumulation via LC-MS/MS .
- Ecological risk assessment : Apply probabilistic models (e.g., Species Sensitivity Distributions) to estimate safe exposure thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
